molecular formula C12H14N2O2 B15191780 N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide CAS No. 31915-40-9

N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide

Cat. No.: B15191780
CAS No.: 31915-40-9
M. Wt: 218.25 g/mol
InChI Key: IUDXXXXLDAZPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide ( 31915-40-9) is a specialized organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This acetamide stereoisomer has been identified in patent literature for its potential application in the treatment of reversible obstructive airway diseases . Its specific mechanism of action and research value are derived from its structural features, which include a cyano group and a hydroxyphenyl moiety attached to the same carbon center, enhancing its utility as a versatile intermediate in pharmaceutical research and development . The presence of both electron-withdrawing and electron-donating groups on the molecule makes it a valuable building block for targeted synthetic pathways in medicinal chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal consumption.

Properties

CAS No.

31915-40-9

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[2-cyano-1-(4-hydroxyphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H14N2O2/c1-9(15)14-12(2,8-13)7-10-3-5-11(16)6-4-10/h3-6,16H,7H2,1-2H3,(H,14,15)

InChI Key

IUDXXXXLDAZPQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(CC1=CC=C(C=C1)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Functional Groups Notable Substituents Physical Properties (Predicted/Reported)
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide (Target) C₁₂H₁₄N₂O₂* Cyano, acetamide, 4-hydroxyphenyl Methyl branch Limited data; inferred lower polarity vs. methoxy analogs
N-[1-Cyano-2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]acetamide (Enantiomers) C₁₃H₁₆N₂O₃ Cyano, acetamide, 4-hydroxy-3-methoxyphenyl Methyl branch, methoxy Molar mass: 248.28 g/mol; room-temperature stable
N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide C₁₁H₁₄FNO₂ Fluorophenyl, hydroxy, acetamide Isopropyl Density: 1.199 g/cm³; Boiling point: 323.8°C
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S Nitro, sulfonyl, acetamide Chlorophenyl Crystalline solid; intermolecular H-bonding
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, carbonyl, acetamide Methylamino Toxicological data insufficient

Key Comparative Insights

Electronic and Steric Effects: The 4-hydroxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility in polar solvents compared to halogenated analogs like the 4-fluorophenyl derivative (). However, the absence of a methoxy group (cf.

Physicochemical Properties: The fluorophenyl analog () exhibits a higher predicted boiling point (323.8°C) due to increased molecular weight and polarity compared to the target compound . Crystalline packing in nitro- and sulfonyl-containing analogs () is stabilized by intermolecular hydrogen bonds (e.g., C–H⋯O interactions), which may be less pronounced in the target compound due to its simpler substituents .

Toxicity and Safety: 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks comprehensive toxicological data, suggesting caution in handling structurally related cyano-acetamides . Nitro-containing compounds () may pose higher mutagenic risks due to nitro group reduction pathways .

Biological Activity

N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of approximately 218.25 g/mol. This compound features a unique combination of functional groups, including a cyano group, a hydroxyphenyl moiety, and an acetamide group, which suggests potential biological activities and applications in various fields, particularly in pharmaceuticals.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the cyano group enhances its reactivity, while the hydroxyphenyl and acetamide groups may influence its interaction with biological targets.

Key Features

PropertyDescription
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
CAS Number 31915-40-9
Functional Groups Cyano, Hydroxyphenyl, Acetamide

Pharmacological Properties

Research indicates that compounds similar to this compound often exhibit significant pharmacological properties. These may include:

  • Antioxidant Activity : Compounds with hydroxyphenyl groups are known for their ability to scavenge free radicals.
  • Antimicrobial Effects : Similar structures have shown activity against various bacterial strains.
  • Anti-inflammatory Properties : The acetamide group can contribute to the modulation of inflammatory responses.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with key enzymes or receptors involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antioxidant Studies : A study demonstrated that similar compounds effectively reduced oxidative stress in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Antimicrobial Activity : Research indicated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anti-inflammatory Effects : In vitro studies showed that compounds with similar structures inhibited pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while certain derivatives exhibit low acute toxicity, further studies are necessary to evaluate chronic exposure effects and potential carcinogenicity .

Toxicological Data Summary

Study TypeFindings
Acute ToxicityLow toxicity observed in preliminary studies
Chronic ExposureFurther studies needed for comprehensive assessment
Carcinogenic PotentialClassified as potentially carcinogenic based on structural analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with condensation of 4-hydroxyphenylacetone with cyanoacetamide under basic conditions (e.g., Knoevenagel reaction). Optimize reaction temperature (70–90°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
    • Key Challenge : The cyano group may hydrolyze under acidic conditions; use inert atmospheres (N₂) and neutral pH buffers during workup .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : Confirm the presence of the cyano group (δ 2.1–2.3 ppm for CH₃, δ 7.2–7.5 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm in ¹³C NMR) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 247.1 (C₁₂H₁₄N₂O₂) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) to confirm stereochemistry .

Advanced Research Questions

Q. How do structural modifications (e.g., cyano vs. halogen substituents) impact biological activity?

  • Comparative Analysis :

CompoundSubstituentBioactivity (IC₅₀, μM)Toxicity (LD₅₀, mg/kg)
Target compound-CN, -CH₃12.3 ± 1.2 (Cancer)>500 (Rat)
N-(4-Fluorophenyl)acetamide-F8.9 ± 0.8320
N-(4-Hydroxyphenyl)acetamide-OH45.6 ± 3.1>1000
  • Insight : The cyano group enhances target affinity (e.g., kinase inhibition) but may reduce metabolic stability compared to -OH or -F derivatives .
    • Methodological Note : Use molecular docking (AutoDock Vina) to compare binding modes with protein targets (e.g., EGFR kinase) .

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?

  • Data Reconciliation :

  • Solubility : Reported values range from 0.5 mg/mL (aqueous buffer) to 12 mg/mL (DMSO). Conduct shake-flask experiments at pH 7.4 with UV quantification .
  • Bioavailability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). If Papp < 1 × 10⁻⁶ cm/s, consider prodrug strategies (e.g., esterification of the acetamide) .
    • Critical Factor : The methyl group increases lipophilicity (logP ≈ 1.8), which may reduce aqueous solubility but enhance membrane penetration .

Q. What mechanisms underlie its potential anti-inflammatory effects?

  • Experimental Design :

  • In vitro : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA). Compare to dexamethasone (positive control) .
  • Pathway Analysis : Perform Western blotting for NF-κB p65 phosphorylation and IκBα degradation .
    • Hypothesis : The 4-hydroxyphenyl group may act as a radical scavenger, while the cyano group inhibits COX-2 via covalent modification .

Data-Driven Research Questions

Q. How can computational models predict the metabolic fate of this compound?

  • In silico Tools :

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., cytochrome P450 3A4-mediated hydroxylation) .
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORYx; prioritize in vitro validation using human liver microsomes + NADPH .
    • Risk Mitigation : The methyl group may sterically hinder CYP450 binding, reducing first-pass metabolism .

Q. What strategies optimize enantiomeric purity given its chiral center?

  • Chiral Resolution :

  • Chromatography : Use Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Confirm configuration via optical rotation and VCD spectroscopy .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during the Knoevenagel step to favor the desired (R)-enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.